1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

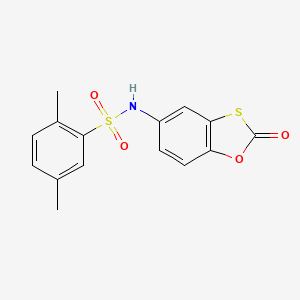

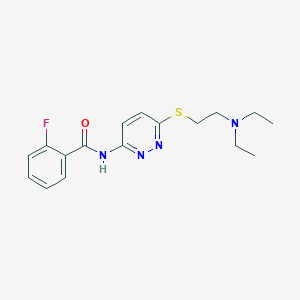

1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride, also known as Girard’s Reagent P, is a chemical compound with the empirical formula C7H10ClN3O . It is used to produce water-soluble derivatives of ketones and ketosteroids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel inorganic–organic flocculant was synthesized by introducing quaternary ammonium and polyaluminum chloride (PAC) onto the backbone of carboxymethyl starch (CMS) .Molecular Structure Analysis

The molecular structure of 1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride can be represented by the SMILES string [Cl-].NNC(=O)C[n+]1ccccc1 . This indicates that the compound has a pyridinium core with a carboxymethyl group attached to it .Aplicaciones Científicas De Investigación

- CMC hydrogels serve as promising drug carriers due to their non-toxicity, biodegradability, and biocompatibility . These hydrogels can encapsulate drugs, allowing controlled release over time. Researchers explore their use in targeted therapies, wound healing, and sustained drug administration.

- CMC-based hydrogels mimic natural tissue properties, making them valuable scaffolds for tissue engineering . They support cell growth, promote tissue regeneration, and aid in wound repair. Researchers investigate their potential in bone, cartilage, and skin regeneration.

- CMC derivatives can be functionalized for use as contrast agents in medical imaging . Their hydrophilic nature allows efficient dispersion in biological fluids, enhancing imaging modalities such as MRI, CT, and ultrasound.

- CMC hydrogels exhibit excellent water absorption and retention properties . As wound dressings, they maintain a moist environment, facilitate healing, and prevent infection. Additionally, their hemostatic properties make them useful for controlling bleeding.

- Carboxymethyl cellulose (CMC) is widely used as an auxiliary agent in food products and packaging . Its odorless, tasteless, and physiologically inert properties make it suitable for thickening, stabilizing emulsions, and binding moisture.

- CMC-based hydrogels can absorb heavy metals and organic pollutants from water . Researchers explore their use in environmental remediation, such as cleaning contaminated water sources.

Drug Delivery Systems

Tissue Engineering and Regenerative Medicine

Biomedical Imaging Contrast Agents

Wound Dressings and Hemostatic Agents

Food and Packaging Industry

Environmental Applications

Direcciones Futuras

The future directions of research on 1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride and similar compounds seem promising. For instance, sugarcane leaves, a significant agricultural waste, have been explored for the sustainable production of carboxymethyl cellulose . Additionally, carboxymethyl cellulose-based materials are being considered for diverse industrial applications, including paper coating, textile sizing and printing, ceramic glazing, and various uses in the oil industry .

Propiedades

IUPAC Name |

2-(3-hydroxypyridin-1-ium-1-yl)acetic acid;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8(4-6)5-7(10)11;/h1-4H,5H2,(H-,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZZAWLANOARLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC(=O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)